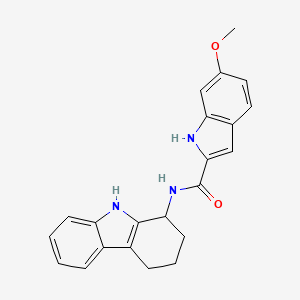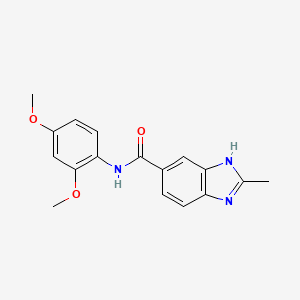![molecular formula C27H32N4O3 B10981442 3-[(4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}cyclohexyl)methyl]quinazolin-4(3H)-one](/img/structure/B10981442.png)
3-[(4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}cyclohexyl)methyl]quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(TRANS-4-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]CARBONYL}CYCLOHEXYL)METHYL]QUINAZOLIN-4(3H)-ONE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinazolinone core, a piperazine ring, and a methoxyphenyl group, which contribute to its diverse chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(TRANS-4-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]CARBONYL}CYCLOHEXYL)METHYL]QUINAZOLIN-4(3H)-ONE typically involves multiple steps, including the formation of the quinazolinone core, the introduction of the piperazine ring, and the attachment of the methoxyphenyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes or continuous flow systems. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, including the use of green chemistry principles, is crucial for sustainable production.
Chemical Reactions Analysis
Types of Reactions
3-[(TRANS-4-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]CARBONYL}CYCLOHEXYL)METHYL]QUINAZOLIN-4(3H)-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the quinazolinone core or the piperazine ring.
Substitution: The methoxyphenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions can introduce new substituents on the methoxyphenyl group.
Scientific Research Applications
3-[(TRANS-4-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]CARBONYL}CYCLOHEXYL)METHYL]QUINAZOLIN-4(3H)-ONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in various biological assays.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, neurological disorders, and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(TRANS-4-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]CARBONYL}CYCLOHEXYL)METHYL]QUINAZOLIN-4(3H)-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles
Uniqueness
3-[(TRANS-4-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]CARBONYL}CYCLOHEXYL)METHYL]QUINAZOLIN-4(3H)-ONE is unique due to its specific combination of structural features, including the quinazolinone core, piperazine ring, and methoxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C27H32N4O3 |
|---|---|
Molecular Weight |
460.6 g/mol |
IUPAC Name |
3-[[4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]cyclohexyl]methyl]quinazolin-4-one |
InChI |
InChI=1S/C27H32N4O3/c1-34-25-9-5-4-8-24(25)29-14-16-30(17-15-29)26(32)21-12-10-20(11-13-21)18-31-19-28-23-7-3-2-6-22(23)27(31)33/h2-9,19-21H,10-18H2,1H3 |
InChI Key |
LMGQPBTZDHHIGR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3CCC(CC3)CN4C=NC5=CC=CC=C5C4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-(N-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}glycyl)piperazine-1-carboxylate](/img/structure/B10981361.png)
![ethyl 2-({[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10981370.png)
![Dimethyl (2S)-2-({[4-(3-chloro-4-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridin-5-YL]carbonyl}amino)pentanedioate](/img/structure/B10981371.png)
![ethyl 2-({[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10981394.png)

![2-[(1-methyl-1H-indol-4-yl)oxy]-N-[5-(trifluoromethyl)pyridin-2-yl]acetamide](/img/structure/B10981404.png)
![1-[4-(2-fluorophenyl)piperazin-1-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]ethanone](/img/structure/B10981408.png)

![7-chloro-4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]quinoline-3-carboxamide](/img/structure/B10981410.png)

![N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-2-methoxybenzamide](/img/structure/B10981418.png)
![1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one](/img/structure/B10981420.png)
![2-(2-hydroxy-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B10981428.png)
![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-[1-(furan-2-ylmethyl)-2,5-dioxoimidazolidin-4-yl]propanamide](/img/structure/B10981432.png)
